L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-
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Overview
Description
L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- is a complex peptide compound composed of four amino acids: L-aspartic acid, L-tyrosine, and two L-proline residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- often employs automated peptide synthesizers that utilize SPPS. These machines streamline the process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- has diverse applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid, L-tyrosyl-L-prolyl-L-phenylalanyl-: Another peptide with similar amino acid composition but different sequence.
L-Aspartic acid, L-tyrosyl-L-prolyl-L-tyrosyl-: Contains an additional tyrosine residue, altering its properties.
Uniqueness
L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl- is unique due to its specific sequence and the presence of two proline residues, which can induce distinct structural conformations. This uniqueness makes it valuable for studying peptide structure-function relationships and for developing specialized applications in research and industry .
Properties
CAS No. |
652977-19-0 |
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Molecular Formula |
C23H30N4O8 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C23H30N4O8/c24-15(11-13-5-7-14(28)8-6-13)21(32)27-10-2-4-18(27)22(33)26-9-1-3-17(26)20(31)25-16(23(34)35)12-19(29)30/h5-8,15-18,28H,1-4,9-12,24H2,(H,25,31)(H,29,30)(H,34,35)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
LAVWSTXBJJRJMH-XSLAGTTESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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